molecular formula C35H34N2O B13802742 1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one

1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one

Cat. No.: B13802742
M. Wt: 498.7 g/mol
InChI Key: XUSXDXPGGKSUPC-RKTFUXLCSA-N
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Description

1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one is a complex organic compound known for its unique structure and properties. This compound features a central indene-2-one core with two indolylidene groups attached via ethylidene linkages. Its molecular formula is C₃₅H₃₆N₂O, and it has a molecular weight of 500.68 g/mol.

Preparation Methods

The synthesis of 1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one typically involves the condensation of 1,3,3-trimethyl-2H-indole with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indolylidene groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.

Properties

Molecular Formula

C35H34N2O

Molecular Weight

498.7 g/mol

IUPAC Name

(1E,3E)-1,3-bis[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]inden-2-one

InChI

InChI=1S/C35H34N2O/c1-34(2)27-15-9-11-17-29(27)36(5)31(34)21-19-25-23-13-7-8-14-24(23)26(33(25)38)20-22-32-35(3,4)28-16-10-12-18-30(28)37(32)6/h7-22H,1-6H3/b25-19+,26-20+,31-21+,32-22+

InChI Key

XUSXDXPGGKSUPC-RKTFUXLCSA-N

Isomeric SMILES

CC1(/C(=C\C=C/2\C(=O)/C(=C/C=C\3/N(C4=CC=CC=C4C3(C)C)C)/C5=CC=CC=C25)/N(C6=CC=CC=C16)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3C4=CC=CC=C4C(=CC=C5C(C6=CC=CC=C6N5C)(C)C)C3=O)C)C

Origin of Product

United States

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